molecular formula C19H17FN4O2 B3015312 3-(1H-1,3-benzodiazol-1-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide CAS No. 1796897-13-6

3-(1H-1,3-benzodiazol-1-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide

Cat. No.: B3015312
CAS No.: 1796897-13-6
M. Wt: 352.369
InChI Key: FSTUOKDZKSMXRZ-UHFFFAOYSA-N
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Description

3-(1H-1,3-benzodiazol-1-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide is a complex organic compound that features a benzodiazole ring, a fluorophenyl group, and an azetidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-benzodiazol-1-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: This can be achieved by the cyclization of o-phenylenediamine with formic acid or other suitable reagents.

    Introduction of the Fluorophenyl Group: This step involves the reaction of the benzodiazole intermediate with 4-fluorobenzoyl chloride under basic conditions to form the corresponding amide.

    Formation of the Azetidinone Ring: The final step involves the cyclization of the intermediate with a suitable azetidinone precursor under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,3-benzodiazol-1-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

3-(1H-1,3-benzodiazol-1-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(1H-1,3-benzodiazol-1-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide involves its interaction with specific molecular targets. The benzodiazole ring can interact with nucleic acids or proteins, while the azetidinone moiety may inhibit specific enzymes. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-1,3-benzodiazol-1-yl)benzoic acid
  • 3-(1H-1,3-benzodiazol-1-yl)aniline
  • 3-(1H-1,3-benzodiazol-1-yl)propylamine

Uniqueness

3-(1H-1,3-benzodiazol-1-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide is unique due to the presence of the azetidinone ring, which imparts specific biological activities not found in the similar compounds listed above. The fluorophenyl group also enhances its chemical stability and biological activity.

Properties

IUPAC Name

3-(benzimidazol-1-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c20-13-5-7-14(8-6-13)24-11-16(19(24)26)22-18(25)9-10-23-12-21-15-3-1-2-4-17(15)23/h1-8,12,16H,9-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTUOKDZKSMXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1C2=CC=C(C=C2)F)NC(=O)CCN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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